molecular formula C12H10ClN3O3 B2555381 N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941921-41-1

N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2555381
M. Wt: 279.68
InChI Key: MJVMLHRPDDRBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide” is a chemical compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Malik et al. synthesized a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione .


Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .

Scientific Research Applications

Heterotrimetallic Complexes

Research into heterotrimetallic oxalato-bridged complexes demonstrates the synthesis and structural analysis of compounds with potential magnetic properties, which could be relevant in materials science for developing new magnetic materials or catalysts (Martínez-Lillo et al., 2007).

Novel Synthetic Approaches

Studies on acid-catalyzed rearrangements leading to oxalamides from specific precursors reveal innovative synthetic routes that may be applicable for generating various oxalamide derivatives, including potentially N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide, which could be of interest in pharmaceutical development (Mamedov et al., 2016).

Isoxazole Synthesis

The copper-catalyzed synthesis of trisubstituted isoxazoles highlights a regioselective approach for creating isoxazole derivatives, which could inform methods for synthesizing or modifying N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide with specific substituent patterns for desired biological or physical properties (Ueda et al., 2012).

Future Directions

Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-1-8(2-4-9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVMLHRPDDRBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

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